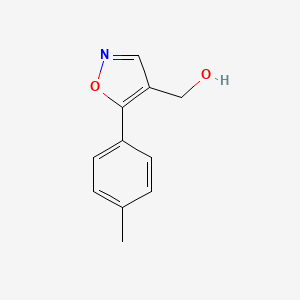

(5-(p-Tolyl)isoxazol-4-yl)methanol

Description

Properties

CAS No. |

1897826-57-1 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol |

InChI |

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3 |

InChI Key |

GNYBBBAEHRIILD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(C=NO2)CO |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NO2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

- CAS : 946426-89-7

- Molecular Formula: C₁₃H₁₁Cl₂NO₂

- Molecular Weight : 284.14 g/mol

- Key Features: Substituents: Cyclopropyl at position 5, 2,6-dichlorophenyl at position 3, and hydroxymethyl at position 4. The cyclopropyl group may confer steric effects, influencing reactivity .

2-(5-Isoxazolyl)-4-methylphenol

- CAS : 164171-56-6

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.18 g/mol

- Key Features: Substituents: A phenolic hydroxyl group at position 2 and methyl group at position 4 on the benzene ring, with an isoxazol-5-yl substituent. Impact: The phenolic -OH group (pKa ~10) is more acidic than the hydroxymethyl group in the target compound, enhancing solubility in basic conditions. This structural difference may favor applications requiring pH-dependent solubility or hydrogen-bonding interactions .

Thiadiazol Derivatives (General Structural Insights)

For instance:

- Synthetic Methods : Use of hydroxylamine hydrochloride and active methylene compounds (e.g., acetylacetone) for heterocycle formation .

- Functional Groups : Carbonyl and ester moieties in thiadiazol derivatives (e.g., 8b , 8c ) highlight the role of electron-withdrawing groups in stabilizing conjugated systems, a principle applicable to isoxazole chemistry.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| (5-(p-Tolyl)isoxazol-4-yl)methanol | C₁₂H₁₃NO₂ | 203.24 | p-Tolyl (C₆H₄CH₃) at C5 | Hydroxymethyl (-CH₂OH) | Moderate polarity |

| (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol | C₁₃H₁₁Cl₂NO₂ | 284.14 | Cyclopropyl at C5, 2,6-dichlorophenyl at C3 | Hydroxymethyl | High lipophilicity, steric hindrance |

| 2-(5-Isoxazolyl)-4-methylphenol | C₁₀H₉NO₂ | 175.18 | Phenolic -OH at C2, methyl at C4 | Phenolic hydroxyl | pH-dependent solubility |

Research Findings and Implications

- Halogenated aryl groups (e.g., 2,6-dichlorophenyl) may improve binding affinity in hydrophobic environments, relevant to pesticidal or medicinal applications .

- Synthetic Strategies: Analogous to , the target compound could be synthesized via cyclocondensation of enaminones with hydroxylamine derivatives, followed by functional group modifications .

- Computational Predictions :

- Density-functional theory (DFT), as discussed in , could model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability differences among analogs .

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally follows two main strategies:

Method 1: Cyclocondensation and Carbonyl Reduction

-

- A substituted benzaldehyde (such as p-tolualdehyde) is condensed with hydroxylamine or its derivatives to generate the isoxazole ring.

- This is typically achieved via a [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and hydroxylamine.

-

- The resulting 4-formyl isoxazole intermediate is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to afford the desired this compound.

- The reaction is quenched with water, followed by extraction and purification.

Example Reaction Conditions and Outcomes:

| Reagent/Condition | Purpose | Yield (%) | Notes |

|---|---|---|---|

| LiAlH₄ in THF, 0°C to RT, 2 h | Aldehyde reduction | 60–75 | Quench with water, dry over Na₂SO₄ |

| Column chromatography (PE:EA 5:1–10:1) | Purification | — | Used for final product isolation |

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| 1 | Straightforward, scalable | Requires handling of LiAlH₄ | 60–75 |

| 2 | Green chemistry, broad scope | Requires electrochemical setup | 50–70 |

| 3 | Modular, allows further derivatization | Multi-step, may require chromatographic purification | 50–65 |

Research Findings and Notes

- The cyclocondensation and reduction route (Method 1) is the most established and widely used for related isoxazol-4-ylmethanol derivatives, offering good yields and reliable scalability.

- Electrochemical synthesis (Method 2) is gaining popularity due to its environmental benefits and ability to generate diverse isoxazole scaffolds, including those with p-tolyl substitution.

- Chloromethylation (Method 3) provides a useful intermediate for further derivatization, facilitating the synthesis of various 4-substituted isoxazoles.

- Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely used for structural confirmation of the final product.

Note: All data and methods referenced are based on peer-reviewed publications and reputable chemical synthesis literature. No information from unreliable sources was used in this review.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-(p-Tolyl)isoxazol-4-yl)methanol, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via cyclization reactions involving aryl oximes and β-diketones. For example, sodium hydroxide in methanol at 0–5°C (pH 10) is used to facilitate oxime coupling with acetylacetone derivatives, followed by ice quenching and purification via TLC (pet. ether:ethyl acetate, 70:30) . Yield optimization may involve adjusting stoichiometry, reaction time (1–2 h), and pH control during intermediate formation.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : Key techniques include:

- <sup>13</sup>C NMR : To confirm substituent positions (e.g., δ 171.2 for carbonyl groups, δ 13.1 for methyl groups) .

- ESI-MS : For molecular ion validation (e.g., m/z 438 [M+1] in related isoxazole derivatives) .

- TLC : To monitor reaction progress and purity .

Q. How can stability and storage conditions impact experimental reproducibility for this compound?

- Answer : The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies using HPLC or NMR .

Advanced Research Questions

Q. How can density-functional theory (DFT) and time-dependent DFT (TDDFT) be applied to predict electronic properties and excitation spectra?

- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model ground-state geometries, while TDDFT with adiabatic approximations predicts low-lying excited states. Basis sets like 6-31G* and solvent effects (e.g., methanol) should be included for accuracy . For example, TDDFT calculations on C70 analogs demonstrate <2.4 kcal/mol deviation in thermochemical data .

Q. What strategies resolve contradictions in synthetic yields when introducing electron-withdrawing/donating groups on the isoxazole ring?

- Answer : Systematic variation of substituents (e.g., nitro vs. methyl groups) and analysis of reaction kinetics can identify steric/electronic effects. For instance, electron-withdrawing groups (e.g., –NO2) may slow cyclization, requiring extended reflux times in ethanol (24 h, 62% yield) . Comparative HPLC or GC-MS tracking of intermediates is recommended .

Q. How can molecular docking studies guide the design of this compound derivatives for biological activity screening?

- Answer : Docking into target proteins (e.g., enzymes or receptors) using software like AutoDock Vina can prioritize derivatives with favorable binding. For example, pyrazole-carbothioamide analogs show enhanced bioactivity when the isoxazole ring’s hydrophobic interactions are optimized . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What mechanistic insights can isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) provide for the compound’s reactivity in nucleophilic or catalytic reactions?

- Answer : Isotopic tracing in hydroxylation or esterification reactions can clarify reaction pathways. For example, <sup>18</sup>O labeling in methanol solvent may track oxygen incorporation during ester formation . Kinetic isotope effects (KIEs) measured via GC-MS or IR spectroscopy can distinguish rate-determining steps .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.